

# Vaborbactam MIC Variability: Technical Support Center

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## Compound of Interest

Compound Name: Vaborbactam

Cat. No.: B611620

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in **vaborbactam** minimum inhibitory concentration (MIC) results. The information is tailored for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is **vaborbactam** and how does it work?

A1: **Vaborbactam** is a cyclic boronic acid-based  $\beta$ -lactamase inhibitor.[1][2][3] It does not have intrinsic antibacterial activity but functions by protecting  $\beta$ -lactam antibiotics, such as meropenem, from degradation by certain serine  $\beta$ -lactamases.[4] **Vaborbactam** is particularly potent against *Klebsiella pneumoniae* carbapenemases (KPCs).[1][2][5] The combination of meropenem and **vaborbactam** restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE).[4]

Q2: What are the standard methods for determining **vaborbactam** MIC?

A2: The standard reference method for determining the MIC of meropenem-**vaborbactam** is broth microdilution (BMD), as outlined by the Clinical and Laboratory Standards Institute (CLSI).[6] During testing, the concentration of **vaborbactam** is typically held constant at 8  $\mu\text{g/mL}$ . [7] Other methods include agar dilution and disk diffusion.[7]

Q3: What are the established clinical breakpoints for meropenem-**vaborbactam**?

A3: The clinical breakpoints for meropenem-**vaborbactam** can vary by regulatory agency and the organism being tested. The FDA has recognized the CLSI M100 breakpoints. For Enterobacterales, the CLSI MIC breakpoints are generally  $\leq 4/8$   $\mu\text{g/mL}$  for Susceptible, and  $\geq 16/8$   $\mu\text{g/mL}$  for Resistant.[7][8]

Q4: What are the known resistance mechanisms to meropenem-**vaborbactam**?

A4: Resistance to meropenem-**vaborbactam** in KPC-producing Enterobacterales is primarily associated with mutations in the outer membrane porin genes, specifically ompK35 and ompK36, which restrict the entry of the drugs into the bacterial cell.[7][9][10] Increased expression of the blaKPC gene, leading to higher levels of the KPC enzyme, can also contribute to elevated MICs.[10][11] **Vaborbactam** is not active against metallo- $\beta$ -lactamases (MBLs) like NDM and VIM, or OXA-type carbapenemases.[9][12]

## Troubleshooting Guide

Problem 1: Higher-than-expected meropenem-**vaborbactam** MIC results for KPC-producing isolates.

Potential Cause	Troubleshooting Steps
Porin Mutations: The isolate may have mutations in ompK35 or ompK36, reducing permeability to meropenem and vaborbactam.[7][9][10]	1. Sequence the ompK35 and ompK36 genes to identify any mutations. 2. If porin loss is suspected, consider performing outer membrane protein analysis.
Increased blaKPC Gene Copy Number: The isolate may have an increased copy number of the blaKPC gene, leading to hyperproduction of the KPC enzyme.[10][11]	1. Perform quantitative PCR (qPCR) to determine the relative copy number of the blaKPC gene.
Presence of Other $\beta$ -Lactamases: The isolate may produce other $\beta$ -lactamases that are not inhibited by vaborbactam.[9][12]	1. Use molecular methods to screen for other $\beta$ -lactamase genes, particularly those encoding MBLs and OXA-type carbapenemases.
Incorrect Vaborbactam Concentration: The fixed concentration of vaborbactam in the assay may be incorrect.	1. Verify the preparation and final concentration of vaborbactam in the testing medium. The standard fixed concentration is 8 $\mu\text{g/mL}$ .[7]

## Problem 2: Inconsistent or variable MIC results between experiments.

Potential Cause	Troubleshooting Steps
Inoculum Preparation: Incorrect inoculum density can significantly impact MIC results.	1. Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution. 2. Verify the final inoculum concentration in the wells is approximately $5 \times 10^5$ CFU/mL.
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and antibiotic activity.	1. Strictly adhere to the recommended incubation time (16-20 hours) and temperature ( $35 \pm 2^\circ\text{C}$ ). <a href="#">[13]</a>
Media Quality: The composition of the Mueller-Hinton Broth (MHB) can influence results.	1. Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. 2. Ensure the pH of the medium is within the recommended range.
Quality Control (QC) Failure: The QC strain may be out of the acceptable range, indicating a systemic issue.	1. Always include the appropriate QC strain (e.g., <i>K. pneumoniae</i> ATCC BAA-1705) with each batch of tests. 2. If the QC is out of range, investigate all reagents, procedures, and equipment before re-testing.

## Quantitative Data Summary

Table 1: Meropenem-**Vaborbactam** MIC Distribution against KPC-producing Enterobacteriaceae

Organism	Number of Isolates	Meropenem MIC50 ( $\mu\text{g/mL}$ )	Meropenem MIC90 ( $\mu\text{g/mL}$ )	Meropenem - Vaborbactam MIC50 ( $\mu\text{g/mL}$ )	Meropenem - Vaborbactam MIC90 ( $\mu\text{g/mL}$ )
Enterobacteriaceae	991	32	>32	0.06	1

Data from a global surveillance study of KPC-positive clinical isolates. **Vaborbactam** was tested at a fixed concentration of 8 µg/mL.

Table 2: CLSI Quality Control Ranges for Meropenem-**Vaborbactam**

Quality Control Strain	Meropenem-Vaborbactam MIC Range (µg/mL)	Disk Diffusion Zone Diameter Range (mm)
E. coli ATCC 25922	0.008/8 - 0.06/8	31 - 37
K. pneumoniae ATCC 700603	0.015/8 - 0.12/8	29 - 35
P. aeruginosa ATCC 27853	0.12/8 - 1/8	29 - 35
K. pneumoniae ATCC BAA-1705	0.008/8 - 0.06/8	21 - 27

**Vaborbactam** is at a fixed concentration of 8 µg/mL for MIC testing. Disk contains 20 µg meropenem and 10 µg **vaborbactam**.

## Experimental Protocols

### Broth Microdilution (BMD) for Meropenem-**Vaborbactam** MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

#### 1. Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Meropenem and **Vaborbactam** powders
- 96-well microtiter plates
- Bacterial isolates and QC strains
- 0.5 McFarland turbidity standard

- Sterile saline or water
- Spectrophotometer or densitometer
- Incubator ( $35 \pm 2^{\circ}\text{C}$ )

## 2. Preparation of **Vaborbactam** Solution:

- Prepare a stock solution of **vaborbactam**.
- Prepare a working solution of CAMHB containing a fixed concentration of  $8\text{ }\mu\text{g/mL}$  of **vaborbactam**. This will be used to dilute the meropenem.

## 3. Preparation of Meropenem Dilutions:

- Prepare a stock solution of meropenem.
- Perform serial two-fold dilutions of meropenem in the CAMHB containing  $8\text{ }\mu\text{g/mL}$  **vaborbactam** in the microtiter plates to achieve the desired final concentration range.

## 4. Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5\text{ CFU/mL}$  in each well.

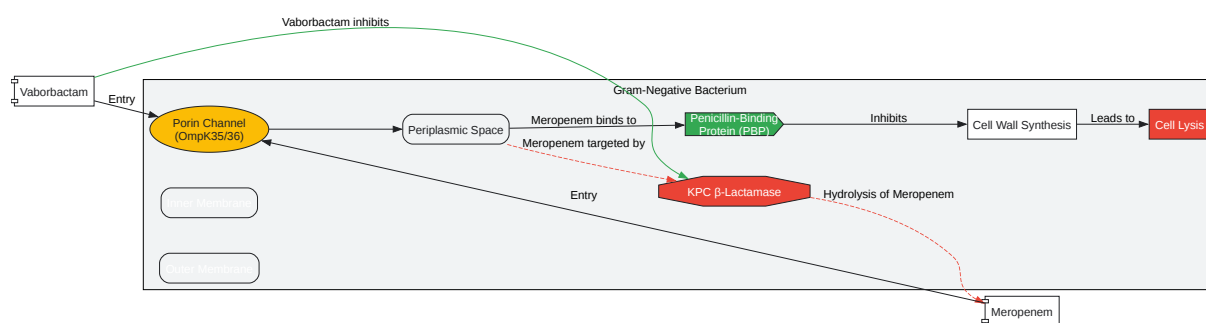
## 5. Inoculation and Incubation:

- Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.

## 6. Interpretation of Results:

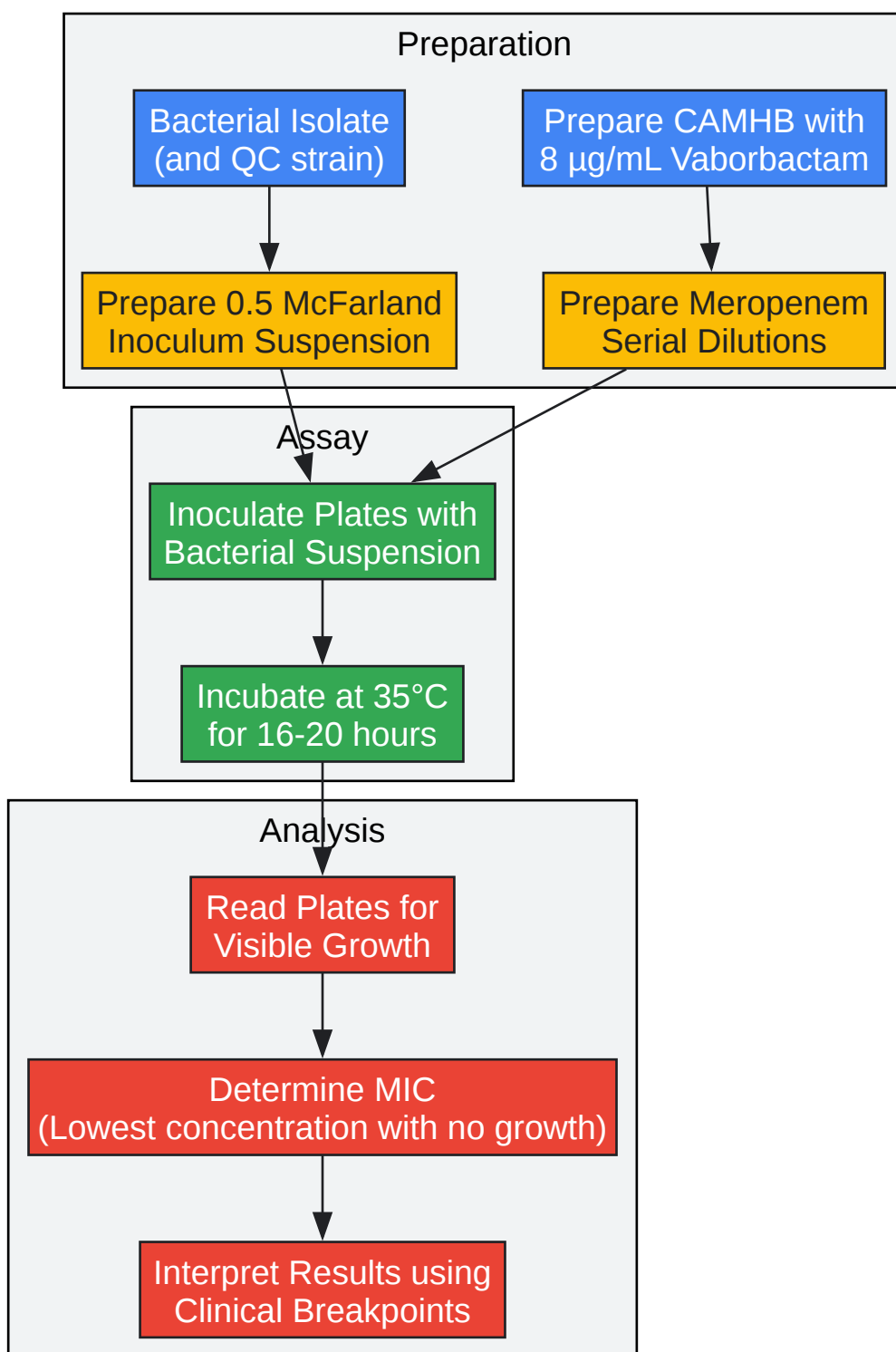
- The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL **vaborbactam**) that completely inhibits visible growth of the organism.

## Visualizations



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Caption: Mechanism of action of meropenem-**vaborbactam**.



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
Caption: Experimental workflow for MIC determination.

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